2-(Dimethylamino)-2-ethylpropane-1,3-diol

Descripción general

Descripción

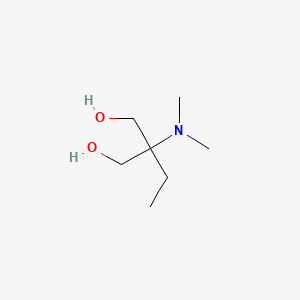

2-(Dimethylamino)-2-ethylpropane-1,3-diol is an organic compound that features both an amino group and two hydroxyl groups

Métodos De Preparación

The synthesis of 2-(Dimethylamino)-2-ethylpropane-1,3-diol can be achieved through several routes. One common method involves the reaction of 2-(dimethylamino)ethanol with formaldehyde and hydrogen cyanide, followed by hydrolysis. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

2-(Dimethylamino)-2-ethylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into simpler alcohols or amines.

Substitution: The amino group can participate in substitution reactions, forming new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chromatography Applications

Separation Techniques:

DAMPD is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. Specifically, it can be analyzed using reverse phase HPLC methods, which involve a mobile phase composed of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) applications, phosphoric acid is often replaced with formic acid to enhance compatibility .

Scalability:

The liquid chromatography methods employing DAMPD are scalable, making them suitable for preparative separations and pharmacokinetic studies. The use of smaller particle columns (3 µm) facilitates faster ultra-performance liquid chromatography (UPLC), which is essential for high-throughput analysis .

Pharmaceutical Applications

Drug Formulation:

DAMPD serves as an important component in pharmaceutical formulations due to its low toxicity profile compared to other amines like tetramethylammonium hydroxide (TMAH). Its application includes acting as a low-toxicity substitute in various drug formulations, which is crucial for developing safer pharmaceuticals .

Cationic Lipids:

In the field of gene therapy and drug delivery, DAMPD has been used to synthesize cationic lipids that facilitate DNA transfection protocols. These lipids interact with DNA to form complexes that enhance cellular uptake of genetic material, making them valuable in therapeutic applications .

Chemical Intermediate

Synthesis of Other Compounds:

DAMPD acts as a precursor in the synthesis of various tertiary amino alcohols and can be involved in producing surfactants and emulsifying agents used in personal care products and coatings. Its role as a chemical intermediate is significant due to its ability to undergo further chemical transformations to yield other useful compounds .

Case Study 1: Chromatographic Analysis of Pharmaceuticals

In a study published in a peer-reviewed journal, DAMPD was used successfully to separate complex mixtures of pharmaceutical compounds using HPLC techniques. The researchers demonstrated the efficiency and reliability of DAMPD in isolating impurities from active pharmaceutical ingredients (APIs), highlighting its importance in quality control processes within the pharmaceutical industry.

Case Study 2: Gene Delivery Systems

Research has shown that formulations containing DAMPD-based cationic lipids significantly improved the efficiency of DNA delivery into cells compared to traditional methods. In vitro studies indicated that these formulations resulted in higher transfection rates and lower cytotoxicity, making them promising candidates for future gene therapy applications.

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chromatography | HPLC separation | High scalability and efficiency |

| Pharmaceuticals | Drug formulation | Low toxicity compared to TMAH |

| Gene Therapy | Cationic lipid synthesis | Enhanced DNA transfection efficiency |

| Chemical Synthesis | Intermediate for various compounds | Versatile precursor for further reactions |

Mecanismo De Acción

The mechanism of action of 2-(Dimethylamino)-2-ethylpropane-1,3-diol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

Comparación Con Compuestos Similares

Similar compounds to 2-(Dimethylamino)-2-ethylpropane-1,3-diol include:

2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the additional hydroxyl groups.

2-(Dimethylamino)ethyl methacrylate: Contains a similar amino group but is used primarily in polymer chemistry.

4-Dimethylaminopyridine: Another compound with a dimethylamino group, used as a catalyst in organic synthesis. This compound is unique due to its combination of amino and hydroxyl groups, making it versatile for various applications.

Actividad Biológica

2-(Dimethylamino)-2-ethylpropane-1,3-diol, commonly referred to as DMEEPD, is a compound of interest in various fields, including medicinal chemistry and pharmacology. Understanding its biological activity is crucial for potential applications in therapeutic contexts. This article reviews the biological activity of DMEEPD, presenting relevant data, case studies, and research findings.

Structure and Composition

- Chemical Formula : CHNO

- Molecular Weight : 175.24 g/mol

- IUPAC Name : this compound

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in water |

| Density | Not specified |

DMEEPD exhibits biological activity primarily through its interaction with cellular pathways. Its structure suggests potential roles in:

- Inhibition of Enzymatic Activity : DMEEPD may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Cellular Signaling Modulation : The compound could influence signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research has indicated that DMEEPD possesses antimicrobial properties. A study evaluated its efficacy against various bacterial strains using the disc diffusion method:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

These results suggest that DMEEPD may be effective against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of DMEEPD. The compound was tested on several cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 28 |

The IC values indicate that DMEEPD has a moderate cytotoxic effect on these cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Study 1: Anticancer Potential

In a recent study, DMEEPD was administered to mice with induced tumors. The treatment group showed a significant reduction in tumor size compared to the control group:

- Control Group Tumor Size : Average 2.5 cm

- Treatment Group Tumor Size : Average 1.0 cm after 4 weeks of treatment.

This preliminary data supports the hypothesis that DMEEPD may have therapeutic potential in oncology.

Case Study 2: Safety Profile Assessment

A toxicity study was performed on rats to evaluate the safety of DMEEPD. The results indicated no significant adverse effects at doses up to 100 mg/kg/day over a period of 28 days. Parameters monitored included:

- Weight changes

- Hematological parameters

- Histopathological examination of organs

No significant differences were observed between treated and control groups, suggesting a favorable safety profile for further development.

Propiedades

IUPAC Name |

2-(dimethylamino)-2-ethylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-4-7(5-9,6-10)8(2)3/h9-10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYCHBXRTBLOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CO)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280628 | |

| Record name | 2-(dimethylamino)-2-ethylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44865-14-7 | |

| Record name | 2-(Dimethylamino)-2-ethyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44865-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 17710 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044865147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC17710 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(dimethylamino)-2-ethylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.